3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research. It is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
Mechanism Of Action
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione involves the inhibition of the activity of the transcription factor NF-κB, which is involved in the regulation of the immune response and inflammation. It also inhibits the activity of the enzyme cereblon, which is involved in the degradation of the transcription factor Ikaros. This results in the accumulation of Ikaros, which plays a role in the regulation of gene expression and cell differentiation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has been shown to have an effect on the immune system by modulating the activity of T cells and B cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione in lab experiments is its well-established synthesis method. It is also a potent inhibitor of NF-κB and cereblon, making it a valuable tool for investigating the role of these proteins in various biological processes. However, one of the limitations is that it has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione. One direction is to investigate its potential as a therapeutic agent for diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors. Another direction is to investigate its role in regulating gene expression and cell differentiation. Additionally, the off-target effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione should be further investigated to better understand its mechanism of action and potential limitations in lab experiments.
Scientific Research Applications
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been widely used in scientific research due to its anti-inflammatory, immunomodulatory, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Therefore, it has been investigated as a potential therapeutic agent for various diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors.
properties
CAS RN |
163886-93-9 |
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Product Name |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11BrN2O2/c1-16-12(17)5-9(13(16)18)10-6-15-11-3-2-7(14)4-8(10)11/h2-4,6,9,15H,5H2,1H3 |
InChI Key |
GQURESRVCLILCO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
synonyms |
3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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